2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Coupling Reaction: The final step involves coupling the piperidine, triazole, and fluorophenyl intermediates using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with various functional groups
Scientific Research Applications
2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness
2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C23H25FN4OS |
---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H25FN4OS/c1-16-7-6-8-17(2)27(16)21(29)15-30-23-26-25-22(18-9-4-3-5-10-18)28(23)20-13-11-19(24)12-14-20/h3-5,9-14,16-17H,6-8,15H2,1-2H3 |
InChI Key |
NSXLRVWPTAQWGP-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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